molecular formula C34H41NO12 B1245135 3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

Cat. No. B1245135
M. Wt: 655.7 g/mol
InChI Key: DHOFOOLUGSPOFF-FSHZCWIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone is a natural product found in Euphorbia polycaulis and Euphorbia decipiens with data available.

Scientific Research Applications

Neurocognitive Enhancement

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone (referred to as DMXB-A in studies) has shown potential in enhancing neurocognitive functions. In a trial with schizophrenia patients, DMXB-A, a partial alpha7-nicotinic agonist, improved clinical ratings of negative symptoms which are typically resistant to traditional dopamine antagonist antipsychotic drugs. Although the clinical utility of this treatment isn't fully determined yet, the results suggest a positive effect on cognition and symptom management in schizophrenia patients (Freedman et al., 2008).

Potential for Treating Cognitive Deficits

DMXB-A has also been studied for its potential to treat cognitive deficits associated with schizophrenia. The treatment with DMXB-A led to significant neurocognitive improvement in patients, compared to placebo. This was particularly notable for the lower dose of DMXB-A. The results of the study were more pronounced than those observed with nicotine, suggesting that DMXB-A might be a promising therapeutic agent for cognitive enhancement in schizophrenia (Olincy et al., 2006).

Neurophysiological and Sensory Gating

Another study on DMXB-A showed significant improvement in P50 inhibitory gating, a neurophysiological measure of sensory gating that is typically impaired in schizophrenia. This suggests that DMXB-A may influence neurophysiological parameters in a way that is beneficial for managing symptoms of schizophrenia. Furthermore, the study reported the drug was generally well-tolerated by patients, adding to its potential as a therapeutic agent (Olincy et al., 2006).

properties

Product Name

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

Molecular Formula

C34H41NO12

Molecular Weight

655.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,9S,12S,15R,16R)-2,4,7-triacetyloxy-1-(acetyloxymethyl)-5,9,11,11-tetramethyl-8-oxo-10-oxatetracyclo[7.6.1.03,7.012,16]hexadec-13-en-15-yl] pyridine-3-carboxylate

InChI

InChI=1S/C34H41NO12/c1-17-14-34(46-21(5)39)25(26(17)43-19(3)37)28(44-20(4)38)33(16-42-18(2)36)24(45-29(40)22-10-9-13-35-15-22)12-11-23-27(33)32(8,30(34)41)47-31(23,6)7/h9-13,15,17,23-28H,14,16H2,1-8H3/t17-,23-,24+,25+,26-,27-,28+,32-,33+,34+/m0/s1

InChI Key

DHOFOOLUGSPOFF-FSHZCWIOSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]3([C@@H](C=C[C@H]4[C@H]3[C@@](C2=O)(OC4(C)C)C)OC(=O)C5=CN=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C3(C(C=CC4C3C(C2=O)(OC4(C)C)C)OC(=O)C5=CN=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C

synonyms

3,5,15,17-O-tetraacetyl-7-O-nicotinoylcheiradone
TANC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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